5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as EBIO, is a small molecule that has been extensively studied for its ability to activate the large conductance Ca^2+-activated K^+ (BK) channels. BK channels are important regulators of cellular excitability and play a crucial role in various physiological processes, including smooth muscle tone, neurotransmitter release, and hormone secretion.
Mechanism of Action
5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide activates BK channels by binding to a specific site on the channel protein. The binding site is located in the intracellular domain of the channel, and the binding of this compound leads to a conformational change in the channel protein, which opens the channel pore and allows the flow of K^+ ions. The activation of BK channels by this compound leads to membrane hyperpolarization, which reduces cellular excitability and regulates various physiological processes.
Biochemical and Physiological Effects
This compound-induced activation of BK channels has been shown to have various biochemical and physiological effects. In smooth muscle cells, this compound leads to relaxation of the muscle tone by reducing the intracellular Ca^2+ concentration and hyperpolarizing the membrane potential. In neurons, this compound reduces the excitability of the cells and regulates neurotransmitter release. In endocrine cells, this compound regulates hormone secretion by hyperpolarizing the membrane potential and reducing Ca^2+ influx.
Advantages and Limitations for Lab Experiments
5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and activate BK channels in various cell types. It has a high potency and a long duration of action, which allows for sustained activation of BK channels. However, there are also some limitations to the use of this compound in lab experiments. It has a narrow therapeutic window, and high concentrations of this compound can lead to non-specific effects and toxicity. It also has a low solubility in water, which can limit its use in some experimental conditions.
Future Directions
5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of potential applications in various fields, including pharmacology, physiology, and neuroscience. Some of the future directions for research on this compound include:
1. Development of more potent and selective BK channel activators based on the structure of this compound.
2. Investigation of the role of BK channels in various physiological and pathological conditions, such as hypertension, diabetes, and epilepsy.
3. Development of novel therapeutic strategies based on the activation of BK channels using this compound or its derivatives.
4. Study of the molecular mechanisms underlying the activation of BK channels by this compound and other small molecules.
5. Investigation of the potential side effects and toxicity of this compound and its derivatives in vivo.
In conclusion, this compound is a small molecule that has been extensively studied for its ability to activate BK channels. It has a wide range of potential applications in various fields, including pharmacology, physiology, and neuroscience. Further research on this compound and its derivatives is needed to fully understand their mechanisms of action and potential therapeutic applications.
Scientific Research Applications
5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been widely used as a research tool to study the physiological and pathological roles of BK channels. It has been shown to activate BK channels in various cell types, including smooth muscle cells, neurons, and endocrine cells. This compound-induced activation of BK channels leads to membrane hyperpolarization, which reduces cellular excitability and regulates various physiological processes. This compound has been used to study the role of BK channels in smooth muscle tone regulation, neurotransmitter release, and hormone secretion.
properties
IUPAC Name |
5-ethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-2-9-3-4-11-10(7-9)8-12(19-11)13(17)16-14-15-5-6-18-14/h5-6,8-9H,2-4,7H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCFLYXLPONPOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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